3-(morpholin-4-yl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione
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Overview
Description
3-(morpholin-4-yl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is a heterocyclic compound that belongs to the class of pyrimidotriazine derivatives. This compound is known for its unique structural features, which include a morpholine ring attached to a pyrimidotriazine core. The presence of these rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholin-4-yl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione typically involves the condensation of alloxane with S-alkylisothiosemicarbazide . This reaction is followed by nucleophilic substitution of the 3-alkylthio group to introduce the morpholine moiety. The reaction conditions often require careful control of temperature and pH to prevent the decomposition of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(morpholin-4-yl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of thione derivatives.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium periodate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium sulfide or other nucleophiles in the presence of a base like sodium carbonate.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Thione derivatives.
Substitution: Various 3-substituted pyrimidotriazine derivatives.
Scientific Research Applications
3-(morpholin-4-yl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its antitumor properties, particularly in the development of new cancer therapies.
Mechanism of Action
The mechanism of action of 3-(morpholin-4-yl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit β-catenin transcriptional activity by degrading β-catenin via a proteasome-dependent pathway . This pathway is independent of glycogen synthase kinase 3 beta, adenomatous polyposis coli, AXIN2, and beta-transducin repeat-containing protein .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as a cancer therapeutic.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in cancer research.
3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazine: Studied for its potential in medicinal chemistry.
Uniqueness
3-(morpholin-4-yl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is unique due to its specific structural features, which include the morpholine ring and the pyrimidotriazine core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H10N6O3 |
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Molecular Weight |
250.21 g/mol |
IUPAC Name |
3-morpholin-4-yl-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C9H10N6O3/c16-7-5-6(11-9(17)12-7)10-8(14-13-5)15-1-3-18-4-2-15/h1-4H2,(H2,10,11,12,14,16,17) |
InChI Key |
NUWHKWFUYSANPY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C(=O)NC(=O)N3)N=N2 |
Origin of Product |
United States |
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